(2,5-二甲基呋喃-3-基)(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

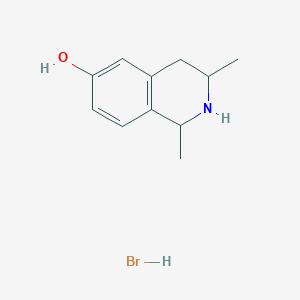

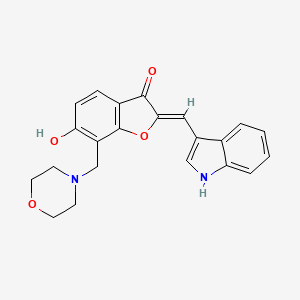

(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.

BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

In Chemistry: It could serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers or materials with advanced properties.

In Biology: Its structural motifs are reminiscent of those found in some bioactive molecules, suggesting it could be of interest in drug discovery, potentially as an antitumor or antimicrobial agent.

In Medicine: Exploratory research might focus on its pharmacokinetics and pharmacodynamics, evaluating its efficacy and safety as a therapeutic agent.

In Industry: Beyond pharmaceuticals, it could find applications in agrochemicals, where its unique structure might confer beneficial properties such as increased efficacy or reduced environmental impact.

Mechanism of Action: The mechanism by which (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. These might include enzymes, receptors, or nucleic acids. For instance, if it acts as an enzyme inhibitor, it could bind to the active site and prevent substrate access. Alternatively, as a receptor agonist or antagonist, it could either activate or block signaling pathways.

Comparison with Similar Compounds: Compared to other molecules with similar structures, such as 2,5-dimethylfuran or azetidine derivatives, this compound stands out due to its combined triazole, furan, and azetidine components. These functionalities can endow it with enhanced stability, reactivity, or biological activity. Similar compounds include:

2,5-dimethylfuran

4-phenyl-1H-1,2,3-triazole

Azetidine derivatives

准备方法

Synthetic Routes and Reaction Conditions: The preparation of (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One plausible synthetic route could start with the formation of the furan ring, followed by functionalization to introduce the dimethyl groups. Concurrently, the azetidine and triazole components can be synthesized and appropriately protected. The final step involves coupling these three key fragments under carefully controlled conditions.

Industrial Production Methods: Industrial synthesis would likely scale up using continuous flow chemistry methods, which offer better control over reaction conditions and higher yields. Employing green chemistry principles, such as using less toxic solvents or catalysis, would be considered to enhance environmental sustainability.

化学反应分析

Types of Reactions: The compound could undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation, typical reagents might include potassium permanganate or chromium trioxide. Reduction reactions could utilize hydrogen gas over a metal catalyst or sodium borohydride. Substitution reactions might involve halogenation agents or nucleophiles like sodium hydroxide.

Major Products: Depending on the reaction and conditions, the product spectrum could range from alcohols (via reduction) to carboxylic acids (via oxidation) and substituted variants (via halogenation or nucleophilic substitution).

属性

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-16(13(2)24-12)18(23)21-9-15(10-21)22-11-17(19-20-22)14-6-4-3-5-7-14/h3-8,11,15H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYQWXXDVVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)

![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)

![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)

![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)